![molecular formula C12H16N2O2S B1621922 3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 41504-26-1](/img/structure/B1621922.png)
3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound with a molecular formula of C12H16N2O2S. This compound belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the reaction of 1-methylpyrrolidin-2-one with ethyl acetoacetate in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
相似化合物的比较
This compound is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Pyrrolidinone derivatives: : These compounds share the pyrrolidinone ring but may have different substituents.
Oxazolidinone derivatives: : These compounds have the oxazolidinone ring structure but differ in their functional groups.
属性
CAS 编号 |
41504-26-1 |
|---|---|
分子式 |
C12H16N2O2S |
分子量 |
252.33 g/mol |
IUPAC 名称 |
(5E)-3-ethyl-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14-11(15)10(16-12(14)17)7-6-9-5-4-8-13(9)2/h6-7H,3-5,8H2,1-2H3/b9-6-,10-7+ |
InChI 键 |
YADMFLGOGVPZGG-PCCLLEMOSA-N |
SMILES |
CCN1C(=O)C(=CC=C2CCCN2C)OC1=S |
手性 SMILES |
CCN1C(=O)/C(=C\C=C/2\CCCN2C)/OC1=S |
规范 SMILES |
CCN1C(=O)C(=CC=C2CCCN2C)OC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


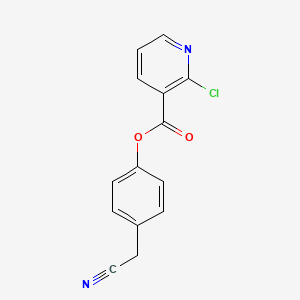
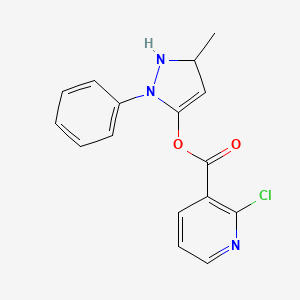
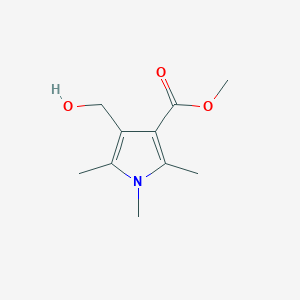

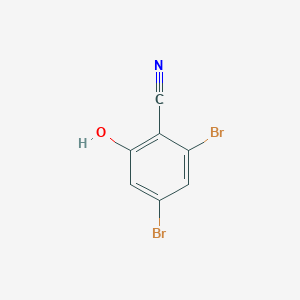
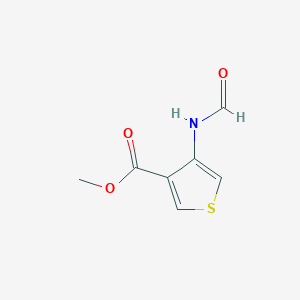
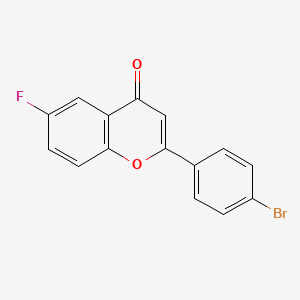
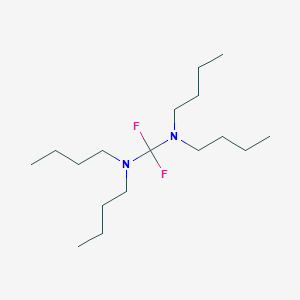
![1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride](/img/structure/B1621853.png)

![ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-yl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B1621858.png)
![2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621859.png)
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea](/img/structure/B1621860.png)
![2-((5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazol-3-yl)thio)-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1621862.png)
